3-(4-fluorobenzoyl)-7-hydroxy-2H-chromen-2-one
Description
Properties
IUPAC Name |
3-(4-fluorobenzoyl)-7-hydroxychromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9FO4/c17-11-4-1-9(2-5-11)15(19)13-7-10-3-6-12(18)8-14(10)21-16(13)20/h1-8,18H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXIFMDZHVXHDBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CC3=C(C=C(C=C3)O)OC2=O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9FO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorobenzoyl)-7-hydroxy-2H-chromen-2-one typically involves a multi-step process. One common method includes the following steps:
Friedel-Crafts Acylation: The initial step involves the acylation of a suitable chromen-2-one precursor with 4-fluorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). This reaction introduces the 4-fluorobenzoyl group at the 3-position of the chromen-2-one ring.
Hydroxylation: The next step involves the introduction of a hydroxyl group at the 7-position. This can be achieved through various methods, including direct hydroxylation using reagents such as hydrogen peroxide (H2O2) or via a multi-step process involving protection and deprotection of intermediate compounds.
Industrial Production Methods
Industrial production of 3-(4-fluorobenzoyl)-7-hydroxy-2H-chromen-2-one may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorobenzoyl)-7-hydroxy-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 7-position can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The carbonyl group in the 4-fluorobenzoyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom in the 4-fluorobenzoyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of alcohols
Substitution: Formation of substituted benzoyl derivatives
Scientific Research Applications
Chemical Properties and Mechanism of Action
This compound features a chromen-2-one structure, characterized by a fused benzene and α-pyrone ring system. It exhibits unique chemical properties that facilitate its interaction with various biological targets. The primary mechanism involves the formation of hydrogen bonds with electrophilic groups, allowing it to modulate several biochemical pathways.
Scientific Research Applications
The applications of 3-(4-fluorobenzoyl)-7-hydroxy-2H-chromen-2-one can be categorized into several domains:
Medicinal Chemistry
- Anticancer Activity : Research has indicated that this compound exhibits potent cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and prostate cancer cells. For instance, studies have reported IC50 values as low as 0.47 μM against MCF-7 cells .
- Anti-inflammatory Effects : The compound has been shown to inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases. Its ability to modulate signaling pathways related to inflammation is particularly noteworthy .
Biochemical Research
- Fluorescent Probes : 3-(4-fluorobenzoyl)-7-hydroxy-2H-chromen-2-one is utilized as a fluorescent probe in competitive binding studies. Its affinity-based properties allow for sensitive detection of biomolecules, enhancing the study of cellular processes .
- Enzyme Inhibition : The compound has been explored for its inhibitory effects on specific enzymes, such as steroid 5α-reductase, which is relevant in conditions like androgenic alopecia.
Agricultural Science
- Phytotoxicity Studies : Investigations into the compound's effects on plant growth have revealed potential applications in herbicide development. Its ability to affect cellular processes in plants could lead to new strategies for weed management .
Case Study 1: Anticancer Properties
A study conducted on the anticancer effects of 3-(4-fluorobenzoyl)-7-hydroxy-2H-chromen-2-one demonstrated significant cytotoxicity against MCF-7 cells, with an IC50 value indicating strong efficacy. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G1 phase.
Case Study 2: Anti-inflammatory Mechanism
In vitro experiments showed that this compound effectively reduced levels of TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharide (LPS). This suggests its potential use in therapeutic interventions for chronic inflammatory diseases.
Mechanism of Action
The mechanism of action of 3-(4-fluorobenzoyl)-7-hydroxy-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For instance, its potential anticancer activity may be attributed to its ability to induce apoptosis (programmed cell death) in cancer cells by interacting with key proteins involved in cell cycle regulation and apoptosis pathways. Additionally, its antimicrobial activity may result from its ability to disrupt bacterial cell membranes or inhibit essential enzymes.
Comparison with Similar Compounds
The structural and functional properties of 3-(4-fluorobenzoyl)-7-hydroxy-2H-chromen-2-one are compared below with related coumarin derivatives, focusing on substituent effects, physicochemical properties, and applications.
Structural Analogues at Position 3
Key Observations :
- Electron-withdrawing groups (e.g., fluorobenzoyl, bromophenyl) improve stability and alter electronic properties.
- Sulfonyl and heterocyclic substituents modify solubility and binding affinity for biological targets.
Structural Analogues at Position 7
Key Observations :
- Hydroxyl groups facilitate interactions with polar targets (e.g., enzymes, metal ions).
- Methoxy groups reduce polarity, favoring blood-brain barrier penetration in therapeutic applications .
Functional Comparisons
| Property | Target Compound | 3-(4-Bromophenyl)-7-hydroxy-2H-chromen-2-one | 3-(Benzothiazolyl)-7-hydroxy-2H-chromen-2-one |
|---|---|---|---|
| Molecular Weight | 314.28 g/mol | 335.15 g/mol | 337.39 g/mol |
| LogP (Predicted) | ~2.8 | ~3.1 | ~3.5 |
| Fluorescence | Moderate (quenched by metals) | Weak | Strong (benzothiazole enhances conjugation) |
| Bioactivity | Antimicrobial, fluorescent | Synthetic intermediate | Anticancer (DNA intercalation) |
Sources :
Biological Activity
3-(4-Fluorobenzoyl)-7-hydroxy-2H-chromen-2-one, a derivative of coumarin, has garnered attention due to its diverse biological activities. This compound is characterized by a chromenone structure with a hydroxyl group at the 7-position and a fluorobenzoyl substituent at the 3-position. The presence of the fluorine atom enhances the compound's lipophilicity, potentially improving its biological activity and membrane penetration capabilities.
Antioxidant Properties
Research indicates that 3-(4-fluorobenzoyl)-7-hydroxy-2H-chromen-2-one exhibits significant antioxidant properties . Coumarin derivatives are known for their ability to scavenge free radicals, which can mitigate oxidative stress in biological systems. The antioxidant capacity can be attributed to the hydroxyl group, which plays a crucial role in electron donation during radical scavenging reactions.
Cytotoxicity Against Cancer Cells
The compound has been evaluated for its cytotoxic effects against various cancer cell lines. Notably, studies have shown that it exhibits potent activity against MCF-7 breast cancer cells, with an IC50 value reported at 0.47 µM, indicating strong inhibitory effects on cell proliferation . In vitro assays demonstrated that treatment with this compound leads to significant DNA fragmentation in cancer cells, suggesting an induction of apoptosis .
The mechanism by which 3-(4-fluorobenzoyl)-7-hydroxy-2H-chromen-2-one exerts its biological effects involves interaction with specific molecular targets. It is believed to inhibit key enzymes by binding to their active sites, thereby preventing substrate binding and catalytic activity. The chromenone moiety facilitates hydrogen bonding and hydrophobic interactions with target enzymes .
Comparative Analysis with Related Compounds
To better understand the unique properties of 3-(4-fluorobenzoyl)-7-hydroxy-2H-chromen-2-one, a comparison with structurally similar compounds is provided below:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 4-Hydroxycoumarin | Hydroxyl group at position 4 | Lacks fluorine substitution; primarily studied for antioxidant properties. |
| 7-Methoxy-4-methylcoumarin | Methoxy group at position 7 | Exhibits different solubility and bioactivity profiles due to methoxy substitution. |
| 6-Fluoro-7-hydroxycoumarin | Fluoro group at position 6 | Different positioning of the fluorine affects binding affinity and biological activity. |
The presence of the fluorine atom at the para position enhances lipophilicity and may improve membrane penetration compared to other coumarins.
Study on MCF-7 Cell Line
In a recent study, 3-(4-fluorobenzoyl)-7-hydroxy-2H-chromen-2-one was tested on MCF-7 cells using an MTT assay. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner. The study also highlighted that treatment with this compound resulted in upregulation of pro-apoptotic genes (P53 and Bax) while downregulating anti-apoptotic genes (Bcl-2 and CDK4), further supporting its potential as an anticancer agent .
Molecular Docking Studies
Molecular docking studies have provided insights into the binding interactions between 3-(4-fluorobenzoyl)-7-hydroxy-2H-chromen-2-one and various enzyme targets. These studies suggest that the compound forms stable complexes with enzymes involved in cancer progression, thereby inhibiting their activity effectively .
Q & A
Advanced Research Question
- Molecular Docking : Autodock Vina or Schrödinger Suite models binding to kinase domains (e.g., EGFR). Fluorine’s electronegativity improves hydrogen bonding .
- MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns trajectories .
- QSAR Models : Predict logP and bioavailability using substituent descriptors (e.g., Hammett σ values) .
How can crystallographic data resolve ambiguities in structural assignments?
Advanced Research Question
X-ray diffraction with SHELXL refines bond lengths and angles, critical for distinguishing tautomers (e.g., lactone vs. keto forms). Mercury software visualizes packing motifs and hydrogen-bond networks, confirming intermolecular interactions that stabilize the crystal lattice . For example, the 7-hydroxy group often forms O–H⋯O bonds with adjacent fluorobenzoyl moieties .
How should researchers address contradictory data in biological assays?
Advanced Research Question
Contradictions (e.g., variable IC₅₀ values) may arise from:
- Assay Conditions : Serum protein binding alters free drug concentration. Use serum-free media or adjust incubation times .
- Solubility Limits : DMSO concentration >0.1% can inhibit cell growth. Pre-solubilize in cyclodextrins .
- Orthogonal Assays : Validate cytotoxicity via ATP-based assays (e.g., CellTiter-Glo) alongside MTT .
What strategies improve the compound’s stability under experimental conditions?
Advanced Research Question
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
